molecular formula C18H19FN2O3 B5876225 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B5876225
M. Wt: 330.4 g/mol
InChI Key: WVOKLZFJMXBKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD) activity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the inhibition of PLD activity by binding to its active site. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. Therefore, the inhibition of PLD activity by 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide results in the reduction of phosphatidic acid levels, which affects various cellular processes.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments are its potent inhibitory activity against PLD, which makes it a useful tool for studying various cellular processes. Additionally, this compound has been found to have low toxicity, which makes it suitable for in vivo studies. However, the limitations of using this compound are its limited solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, this compound has been found to have a short half-life, which limits its effectiveness in long-term studies.

Future Directions

There are several future directions for the research on 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Firstly, this compound can be further studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. Additionally, the development of more potent and selective inhibitors of PLD activity can be explored. Furthermore, the use of this compound in combination with other drugs can be studied for its potential synergistic effects. Finally, the development of more effective delivery systems for this compound can be explored to overcome its solubility and half-life limitations.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction between 2-fluorobenzoyl chloride and 4-(isobutyrylamino)-3-methoxyaniline in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate product, which is then further reacted with benzoyl chloride to yield the final product.

Scientific Research Applications

2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to be a potent inhibitor of PLD activity, which is involved in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal reorganization. Therefore, this compound has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

2-fluoro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOKLZFJMXBKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.